(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, with the Chemical Abstracts Service number 863127-76-8, is a synthetic organic compound. It features a unique structure that combines an ethoxy group with an acrylamide moiety, making it of interest in various chemical and pharmaceutical applications. This compound is classified as an acrylamide derivative and is known for its potential biological activities.
The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide involves several steps:
The molecular formula of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is C₁₂H₁₄ClNO₂, with a molecular weight of approximately 239.70 g/mol. The structural characteristics include:
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide can undergo various chemical reactions typical for acrylamides:
These reactions are significant for modifying the compound for specific applications in research and industry .
The compound has a logP value of 1.8, indicating moderate lipophilicity which may influence its bioavailability .
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide has potential applications in various scientific fields:
Research into this compound continues to expand its potential uses across different scientific disciplines .
The primary synthetic routes for manufacturing (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8) involve condensation and amidation strategies. The most industrially adopted pathway employs a pyridine-catalyzed amidation between (2E)-3-ethoxyprop-2-enoyl chloride and 2-chloro-6-methylaniline in tetrahydrofuran (THF) solvent systems. This reaction proceeds under mild conditions (0-30°C) with yields averaging 73-78% [6]. Alternative approaches utilize direct condensation of ethyl 3-ethoxyacrylate with 2-chloro-6-methylaniline, though this method requires reflux conditions and multi-step activation [6].
A significant advancement documented in the dasatinib synthesis patent (CN109503568B) demonstrates this acrylamide's crucial role as a synthetic intermediate for anticancer pharmaceuticals. The stereoselective E-configuration is maintained through strict control of reaction parameters, including temperature moderation and avoidance of strong acids that could promote isomerization [3]. The compound's structural integrity is confirmed via spectroscopic characterization, with the (E)-configuration evident in the characteristic /C=C/ isomeric SMILES notation (CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C) [4] [8].
Table 1: Comparative Synthetic Methodologies
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Pyridine/THF amidation | 0-20°C, 3h | 78.3 | Mild conditions, high stereoselectivity |
Direct condensation | Reflux, multi-step | 65-70 | Avoids acid chloride intermediate |
Ionic liquid catalysis | 40°C, [BMIM]Br | >95 | Recyclable catalyst, high efficiency |
Recent innovations focus on bromocopper(I)-ionic liquid systems that significantly enhance reaction efficiency. The combination of CuBr with 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enables a one-pot cyclization-thiazolation process at 40°C, achieving remarkable yields exceeding 98% [3] [9]. This catalytic system facilitates the subsequent transformation to dasatinib intermediates while minimizing epimerization and byproduct formation.
Solvent optimization studies reveal tetrahydrofuran (THF) as the optimal reaction medium due to its superior solvation of both the aromatic amine and acryloyl chloride intermediates. Polar aprotic solvents like DMF cause significant Z-isomer contamination (>15%), while chlorinated solvents necessitate extended reaction times [9]. Catalyst loading optimization demonstrates that 5 mol% pyridine provides optimal kinetics without requiring expensive purification for removal. The reaction achieves completion within 3 hours at 10-30°C with this catalytic loading [6].
Table 2: Catalytic Performance Comparison
Catalytic System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Pyridine (5 mol%) | 20 | 3 | 78.3 | 97.2 |
[BMIM]Br/CuBr (3 mol%) | 40 | 1.5 | 98.8 | 99.1 |
Triethylamine (10 mol%) | 25 | 4 | 72.1 | 96.5 |
Emerging continuous flow technologies offer solutions to exothermic control challenges in traditional batch synthesis. Pilot-scale studies demonstrate that microreactor systems enable precise thermal management during the critical amidation step, reducing reaction times by 40% while eliminating hot spots that promote Z-isomer formation [5]. The continuous process integrates in-line FTIR monitoring for real-time quality control, significantly improving batch consistency compared to conventional batch reactors.
A representative flow configuration comprises:
Sustainable manufacturing advances focus on aqueous reaction media and catalyst recycling. The implementation of water-THF biphasic systems reduces organic solvent usage by up to 60% while maintaining excellent yield profiles (75-82%) [6]. This approach leverages the limited water solubility of both reactants, enabling efficient mixing without hydrolysis side reactions.
Atom-economic transformations have been realized through innovative thiourea-mediated cyclization, where the acrylamide intermediate undergoes bromination-cyclization in a single pot with minimal waste generation. The process utilizes thiourea as both cyclization agent and bromide scavenger, achieving E-factors below 8.5 – significantly lower than conventional routes (E-factor >32) [3] [6]. Solvent recovery rates exceeding 90% have been demonstrated in industrial pilot plants through falling-film evaporation technology, substantially reducing the environmental footprint of large-scale production.
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Solvent consumption | 15 L/kg product | 5 L/kg product | 67% reduction |
E-factor | 32 | 8.5 | 73% reduction |
Energy intensity | 285 kWh/kg | 115 kWh/kg | 60% reduction |
Carbon footprint | 18.2 kg CO₂e/kg | 6.7 kg CO₂e/kg | 63% reduction |
Industrial production faces significant crystallization control challenges due to the compound's tendency to form variable polymorphs. Seeded cooling crystallization in ethanol-water mixtures (3:1 v/v) with controlled ramp rates (0.5°C/min) consistently produces the thermodynamically stable Form I with pharmaceutical-grade purity (>99.5% HPLC) [5]. Strict oxygen exclusion (<10 ppm) during crystallization prevents oxidative degradation, which manifests as yellow discoloration in the final product.
Purification bottlenecks have been addressed through countercurrent extraction techniques that remove chlorinated impurities below detectable limits (<0.05%). Large-scale processing employs automated pressure nutsche filters that reduce washing solvent volumes by 40% while maintaining residual solvent specifications [9]. Modern manufacturing facilities implement continuous quality verification through Process Analytical Technology (PAT), with in-line Raman spectroscopy providing real-time polymorphic form confirmation during drying operations. Throughput exceeding 500 kg/batch has been demonstrated in current GMP-compliant production trains, with the product stored under controlled conditions (sealed, dry, room temperature) to ensure long-term stability [2] [5].
Table 4: Scale-Up Parameters and Solutions
Scale-Up Challenge | Laboratory Observation | Industrial Solution | Production Scale Impact |
---|---|---|---|
Polymorphic control | Variable crystal forms | Seeded cooling crystallization | Consistent Form I (>99% purity) |
Thermal management | Reaction exotherm (+28°C) | Continuous flow reactors | Eliminated thermal runaway risks |
Halogenated impurities | 0.3-0.8% chloroimpurities | Countercurrent extraction | <0.05% impurity levels |
Drying efficiency | 24h tray drying | Filter-dryer integrated units | 8h drying cycles |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1